molecular formula C11H15N B3120744 2-(3-Methylbut-2-en-1-yl)aniline CAS No. 27125-61-7

2-(3-Methylbut-2-en-1-yl)aniline

Cat. No. B3120744
CAS RN: 27125-61-7
M. Wt: 161.24 g/mol
InChI Key: DMVUULHZNYSEHE-UHFFFAOYSA-N
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Description

“2-(3-Methylbut-2-en-1-yl)aniline” is an ortho-substituted aniline derivative . It has been used in the synthesis of new polyaniline (PANI) derivatives .


Synthesis Analysis

The synthesis of “this compound” involves modifying aniline monomers . A series of new PANI derivatives based on this compound were synthesized and characterized . The structures and composition of the synthesized polymers were confirmed by various spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of “this compound” was confirmed by elemental analysis, proton nuclear magnetic resonance (1H NMR) spectroscopy, carbon nuclear magnetic resonance (13C NMR) spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), and ultraviolet-visible spectroscopy (UV) .


Chemical Reactions Analysis

The chemical reactions involving “this compound” lead to the formation of polymers . These polymers exist in protonated emeraldine forms .


Physical And Chemical Properties Analysis

The polymers synthesized from “this compound” are soluble in common organic solvents . They can be used to make films . The electrical properties of the polymers were studied and their high sensitivity to moisture and ammonia was demonstrated .

Scientific Research Applications

Electronic Structure and Vibrational Frequencies

  • DFT Theoretical Studies : Density Functional Theory (DFT) studies on aniline derivatives, including 2-(3-Methylbut-2-en-1-yl)aniline, provide insights into their molecular and electronic structures, vibrational frequencies, and infrared intensities. These studies help in understanding the structural changes in the negative ions of these compounds, which is crucial for their application in various fields (Vakula, Kuramshina, Makhmutova, & Pentin, 2011).

Catalytic Reactions

  • Palladium-Catalyzed Amination : this compound is produced with high selectivity in the reaction of isoprene with aniline, catalyzed by a palladium-based system. This process demonstrates the compound's potential as an intermediate in organic synthesis (Petrushkina, Mysova, & Orlinkov, 2005).

Polymer Synthesis and Properties

  • Synthesis of Polymers : Poly-2-(1-methylbut-2-en-1-yl)aniline has been synthesized, showcasing the influence of preparation conditions on the material's physicochemical properties. This polymer finds application in moisture sensors due to its luminescent properties, depending on the doping agent used (Andriianova, Gribko, Mullagaliev, Salikhov, & Mustafin, 2021).

Chemical Reactions and Synthesis

Mechanism of Action

The mechanism of action of “2-(3-Methylbut-2-en-1-yl)aniline” is related to its effect on the respective polymer . The impact of the substituent on the polymer characteristics is rationalized in terms of steric and electronic effects .

Future Directions

The studies showed the prospects of using thin polymer films synthesized from “2-(3-Methylbut-2-en-1-yl)aniline” in the design of chemical sensors . This suggests potential future directions in sensor technology.

properties

IUPAC Name

2-(3-methylbut-2-enyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-9(2)7-8-10-5-3-4-6-11(10)12/h3-7H,8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVUULHZNYSEHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC=CC=C1N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00498241
Record name 2-(3-Methylbut-2-en-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27125-61-7
Record name 2-(3-Methylbut-2-en-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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